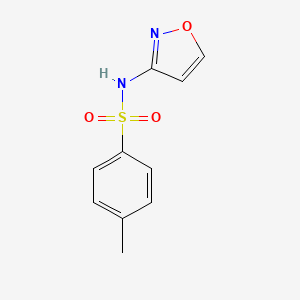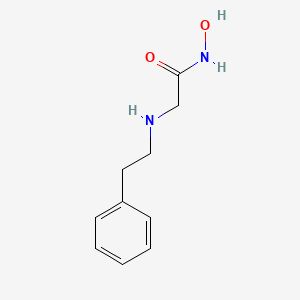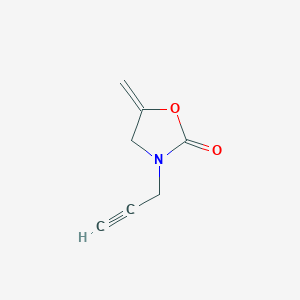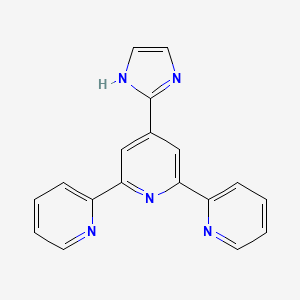
4-methyl-N-(1,2-oxazol-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(1,2-oxazol-3-yl)benzenesulfonamide is a compound that has garnered interest due to its diverse applications in medicinal chemistry and its potential as a therapeutic agent. This compound is characterized by the presence of a benzenesulfonamide group attached to an oxazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1,2-oxazol-3-yl)benzenesulfonamide typically involves multi-step procedures. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to obtain the final product .
Industrial Production Methods
Industrial production methods often aim to optimize yield and reduce waste. One approach combines the cyclization and sulfochlorination steps into a one-pot reaction, minimizing the number of stages and the amount of acidic waste generated .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-(1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-methyl-N-(1,2-oxazol-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of human carbonic anhydrase II, an enzyme involved in various physiological processes. By selectively inhibiting this enzyme, the compound can reduce intraocular pressure, making it a potential treatment for glaucoma .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide: Another oxazole derivative with similar biological activities.
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: A closely related compound with slight structural variations.
Uniqueness
4-methyl-N-(1,2-oxazol-3-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit human carbonic anhydrase II sets it apart from other similar compounds .
Propiedades
Número CAS |
900415-41-0 |
|---|---|
Fórmula molecular |
C10H10N2O3S |
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
4-methyl-N-(1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H10N2O3S/c1-8-2-4-9(5-3-8)16(13,14)12-10-6-7-15-11-10/h2-7H,1H3,(H,11,12) |
Clave InChI |
XXKQUACHNQUTIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NOC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14197204.png)


![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)



![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)


![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)
